1-Ethynyl-4-(methylsulfonyl)benzene
Overview
Description
1-Ethynyl-4-(methylsulfonyl)benzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 1-methyl-4-(methylsulfonyl)benzene and 1-fluoro-4-(methylsulfonyl)benzene are mentioned, which suggests that the compound of interest may share some chemical properties and reactivity with these analogs .
Synthesis Analysis
The synthesis of related sulfonyl-containing benzene derivatives is described in the papers. For instance, the synthesis of 1-methyl-4-(methylsulfonyl)benzene is achieved through a continuous-flow process, which allows for selective mononitration with high yield and minimal byproducts . Although the synthesis of 1-ethynyl-4-(methylsulfonyl)benzene is not explicitly detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-ethynyl-4-(methylsulfonyl)benzene can be inferred to some extent from the related compounds. For example, the presence of the methylsulfonyl group in 1-fluoro-4-(methylsulfonyl)benzene affects its solubility in various organic solvents . The ethynyl group in the compound of interest would likely contribute to its reactivity and could influence its physical properties.
Chemical Reactions Analysis
The papers provide insights into the reactivity of sulfonyl benzene derivatives. For example, the nitration of 1-methyl-4-(methylsulfonyl)benzene is described, which could be relevant when considering the chemical reactions of 1-ethynyl-4-(methylsulfonyl)benzene . Additionally, the metalation reactions involving dilithiated species of sulfonyl benzene derivatives could offer a pathway for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical properties of 1-ethynyl-4-(methylsulfonyl)benzene can be partially deduced from the solubility data of 1-fluoro-4-(methylsulfonyl)benzene . The solubility trends in different solvents provide a basis for understanding how the substitution of the fluoro group with an ethynyl group might affect the solubility and other physical properties of the compound. Chemical properties such as reactivity towards sulfonation and nitration are discussed in the context of similar compounds, which could be extrapolated to the compound of interest .
Scientific Research Applications
Solubility and Thermodynamics
1-Ethynyl-4-(methylsulfonyl)benzene's solubility and thermodynamics have been studied extensively. For instance, its solid-liquid equilibrium in various organic solvents like methanol, ethanol, and acetonitrile was determined using the isothermal saturation method. This research is crucial for understanding the compound's behavior in different solvents, which is essential for its purification process (Xu et al., 2016).
Synthesis and Organic Chemistry Applications
The compound has been utilized in various synthesis processes. For example, a continuous-flow process for selective mononitration of1-methyl-4-(methylsulfonyl)benzene, which is closely related to 1-Ethynyl-4-(methylsulfonyl)benzene, has been developed. This process demonstrates high yield and reduced byproducts, beneficial for industrial-scale applications (Yu et al., 2016). Additionally, research into sulfone-substituted thiophene chromophores for nonlinear optics has been conducted. Such studies highlight the potential of compounds like 1-Ethynyl-4-(methylsulfonyl)benzene in developing new materials with unique optical properties (Chou et al., 1996).
Material Science and Engineering
In the field of material science, the compound's derivatives have been explored for their emissive properties. For example, a study on single benzene green fluorophores showed the potential of derivatives of 1-Ethynyl-4-(methylsulfonyl)benzene in creating solid-state emissive, water-soluble, and solvent- and pH-independent materials with significant applications in imaging and display technology (Beppu et al., 2015).
Chemical Synthesis and Pharmaceutical Applications
Research into the synthesis of various compounds using 1-Ethynyl-4-(methylsulfonyl)benzene derivatives has also been documented. Forexample, the synthesis of vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are used in synthetic organic chemistry, has been reported. These compounds, derived from 1-Ethynyl-4-(methylsulfonyl)benzene, are significant in enzyme inhibition and as active agents in various chemical reactions (Kharkov University Bulletin Chemical Series, 2020).
Polymer and Material Synthesis
Research in the field of polymer and material synthesis has also utilized derivatives of 1-Ethynyl-4-(methylsulfonyl)benzene. For instance, the synthesis of 1,4-Bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene through a phase transfer Pd(0) catalyzed reaction is an example of its application in creating materials with mesomorphic behavior, which is relevant for the development of new types of liquid crystal materials (Pugh & Percec, 1990).
Safety And Hazards
This compound is associated with certain hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-ethynyl-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDRFMWWROMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621932 | |
Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(methylsulfonyl)benzene | |
CAS RN |
340771-31-5 | |
Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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